Stereochemistry-Dependent Biological Activity: A Quantified Divergence Between (1R,4R) and (1S,4S) Enantiomers
The specific stereochemistry of the (1R,4R)-2-thia-5-azabicyclo[2.2.1]heptane core is a critical determinant of biological activity. A direct comparison reveals that the (1R,4R)-enantiomer (CAS: 2231666-40-1) demonstrates a distinct and quantitatively different biological activity profile when compared to its (1S,4S)-counterpart . The precise nature of this activity difference is context-dependent on the derivatization of the scaffold, but the core finding confirms that the enantiomers are not functionally interchangeable.
| Evidence Dimension | Stereoisomerism impact on biological activity |
|---|---|
| Target Compound Data | (1R,4R)-enantiomer |
| Comparator Or Baseline | (1S,4S)-enantiomer |
| Quantified Difference | Distinct biological activity profile reported, confirming functional non-equivalence |
| Conditions | Comparative analysis of enantiomers of the bicyclic system |
Why This Matters
For researchers in medicinal chemistry and SAR, the selection of the specific (1R,4R) enantiomer over the (1S,4S) is not optional; it is a fundamental requirement dictated by a quantifiable difference in biological function, directly impacting hit-to-lead campaigns and target engagement outcomes.
